molecular formula C8H9NO3 B13113111 3-Carboxy-4-ethylpyridine1-oxide CAS No. 98491-83-9

3-Carboxy-4-ethylpyridine1-oxide

Cat. No.: B13113111
CAS No.: 98491-83-9
M. Wt: 167.16 g/mol
InChI Key: VKLTVJVADLYIEX-UHFFFAOYSA-N
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Description

3-Carboxy-4-ethylpyridine1-oxide is a chemical compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carboxyl group at the third position and an ethyl group at the fourth position on the pyridine ring, along with an oxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-4-ethylpyridine1-oxide can be achieved through several methods. One common approach involves the oxidation of 4-ethylpyridine using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Another method involves the carboxylation of 4-ethylpyridine using carbon dioxide under high pressure and temperature conditions. This method requires a catalyst, such as a transition metal complex, to promote the carboxylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-4-ethylpyridine1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted pyridines, and various carboxylated compounds.

Scientific Research Applications

3-Carboxy-4-ethylpyridine1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Carboxy-4-ethylpyridine1-oxide involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethyl group and oxide group can also participate in various chemical interactions, modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carboxylic acid: Similar structure but lacks the ethyl group.

    4-Ethylpyridine: Similar structure but lacks the carboxyl and oxide groups.

    Pyridine-3-carboxylic acid: Similar structure but with the carboxyl group at a different position.

Uniqueness

3-Carboxy-4-ethylpyridine1-oxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

98491-83-9

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4-ethyl-1-oxidopyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-2-6-3-4-9(12)5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)

InChI Key

VKLTVJVADLYIEX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=[N+](C=C1)[O-])C(=O)O

Origin of Product

United States

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